molecular formula C9H10S2 B14439295 3,4-Dihydro-2H-1,5-benzodithiepine CAS No. 78269-38-2

3,4-Dihydro-2H-1,5-benzodithiepine

Cat. No.: B14439295
CAS No.: 78269-38-2
M. Wt: 182.3 g/mol
InChI Key: XIZWKFJENMQBFI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodithiepine is a heterocyclic compound that contains both sulfur and carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-1,5-benzodithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-dihalobenzenes with dithiols in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,5-benzodithiepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiepines, depending on the specific reagents and conditions used .

Scientific Research Applications

3,4-Dihydro-2H-1,5-benzodithiepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1,5-benzodithiepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,5-benzodithiepine is unique due to its sulfur-containing ring structure, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

78269-38-2

Molecular Formula

C9H10S2

Molecular Weight

182.3 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodithiepine

InChI

InChI=1S/C9H10S2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2

InChI Key

XIZWKFJENMQBFI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2SC1

Origin of Product

United States

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